molecular formula C19H28N2S B10890650 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B10890650
M. Wt: 316.5 g/mol
InChI Key: LUWOIMACUYDCNE-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine is a complex organic compound that features a bicyclic structure, a piperazine ring, and a benzyl group with a methylsulfanyl substituent

Properties

Molecular Formula

C19H28N2S

Molecular Weight

316.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C19H28N2S/c1-22-18-6-3-15(4-7-18)14-20-8-10-21(11-9-20)19-13-16-2-5-17(19)12-16/h3-4,6-7,16-17,19H,2,5,8-14H2,1H3

InChI Key

LUWOIMACUYDCNE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and an appropriate dienophile.

    Piperazine Ring Formation: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.

    Benzylation: The benzyl group with a methylsulfanyl substituent can be introduced through nucleophilic substitution reactions involving benzyl halides and thiols.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bicyclic structure can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced bicyclic structures.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure that enhances its interaction with biological targets. The piperazine ring is a common motif in many pharmaceuticals, contributing to the compound's pharmacological properties. Its molecular formula is C17H24N2SC_{17}H_{24}N_2S, with a molecular weight of approximately 300.45 g/mol.

Neuropharmacology

Research indicates that compounds with similar structures exhibit various neuropharmacological effects, including anxiolytic and antidepressant activities. The unique bicyclic framework may enhance blood-brain barrier penetration, making it a candidate for treating neurological disorders.

Case Study: Anxiolytic Effects

A study investigated the anxiolytic properties of related piperazine derivatives in animal models, demonstrating significant reductions in anxiety-like behaviors. These findings suggest that 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine could have similar effects.

Anticancer Activity

The compound's potential as an anticancer agent has been explored, particularly regarding its ability to inhibit tumor cell proliferation.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazineMCF-7 (Breast)15
Related Compound AHeLa (Cervical)20
Related Compound BA549 (Lung)18

In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Synthetic Applications

The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine can be achieved through various methods, including cyclization reactions and modifications of existing piperazine derivatives.

Synthetic Methodologies

Research has demonstrated efficient synthetic routes that involve:

  • Cyclization : Utilizing bicyclic precursors to form the desired structure.
  • Functionalization : Introducing methylthio groups to enhance biological activity.

Case Study: Synthesis Optimization

A recent study optimized the synthesis of related piperazine compounds, achieving higher yields through microwave-assisted reactions, which significantly reduced reaction times.

The biological activity of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine extends beyond neuropharmacological and anticancer effects. It also shows promise as an antimicrobial agent.

Antimicrobial Activity

Research indicates that derivatives of piperazine exhibit significant antimicrobial properties against various bacterial strains.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli12
Staphylococcus aureus10
Pseudomonas aeruginosa15

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Bicyclo[2.2.1]hept-2-yl)-4-benzylpiperazine: Lacks the methylsulfanyl group.

    1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(hydroxymethyl)benzyl]piperazine: Contains a hydroxymethyl group instead of a methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine may confer unique chemical properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Biological Activity

1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a bicyclo[2.2.1]heptane moiety linked to a piperazine ring, with a methylthio group attached to a benzyl substituent. This structural arrangement is significant as it may influence the compound's interactions with biological targets.

Antidepressant Effects

Piperazine derivatives, particularly those with bicyclic structures, have been reported to exhibit antidepressant properties. Research indicates that modifications in the piperazine ring can enhance the binding affinity to serotonin receptors, which are critical in mood regulation .

Neurotransmitter Modulation

The presence of the methylthio group is hypothesized to enhance the compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds with similar structures have shown efficacy in altering neurotransmitter levels, suggesting that 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine may have similar effects .

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperazine derivatives. The unique bicyclic structure may contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential pathways have been identified:

  • Serotonin Receptor Interaction : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, which could be relevant for both mood disorders and certain types of cancer therapy.
  • Induction of Apoptosis : Studies suggest that certain piperazine derivatives can induce apoptosis in cancer cells by activating intrinsic pathways involving reactive oxygen species (ROS) generation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin receptors; potential for treating depression,
NeurotransmitterAlters levels of serotonin and dopamine; influences mood ,
AnticancerInduces apoptosis in cancer cells; inhibits proliferation ,

Case Study Example

A study investigating a related piperazine derivative showed that it significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 µM. The study concluded that structural modifications could enhance anticancer efficacy while minimizing toxicity to normal cells .

Q & A

Q. What strategies confirm the absence of reactive intermediates in final batches?

  • Quality Control : Use LC-MS/MS to detect trace electrophilic byproducts (e.g., unreacted benzyl halides). Accelerated stability studies (40°C/75% RH) assess degradation pathways .

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